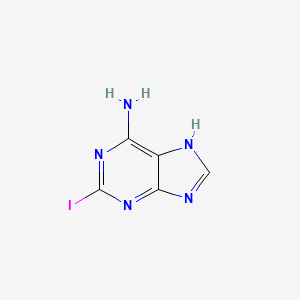

2-iodo-7H-purin-6-amine

CAS No.: 28128-26-9

Cat. No.: VC3811276

Molecular Formula: C5H4IN5

Molecular Weight: 261.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28128-26-9 |

|---|---|

| Molecular Formula | C5H4IN5 |

| Molecular Weight | 261.02 g/mol |

| IUPAC Name | 2-iodo-7H-purin-6-amine |

| Standard InChI | InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) |

| Standard InChI Key | HNVWCTKMOZAOJT-UHFFFAOYSA-N |

| SMILES | C1=NC2=NC(=NC(=C2N1)N)I |

| Canonical SMILES | C1=NC2=NC(=NC(=C2N1)N)I |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 2-iodo-7H-purin-6-amine consists of a purine scaffold (a fused pyrimidine-imidazole ring system) with modifications at positions 2 and 6. Key features include:

-

Iodine at C2: Introduces steric bulk and polarizability, enhancing susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Amino Group at C6: Provides hydrogen-bonding capability and nucleophilic reactivity, critical for interactions with biological targets .

The molecular formula is C₅H₄IN₅, with a calculated molecular weight of 261.03 g/mol. Density estimates derived from analogous iodopurines suggest ~2.3–2.4 g/cm³ , while the iodine atom’s electronegativity (2.66) influences electron distribution across the aromatic system, as evidenced by computational studies on related 7-azaindoles .

Tautomerism and pKa

Purines exhibit tautomerism due to proton shifts between nitrogen atoms. For 2-iodo-7H-purin-6-amine:

-

The 7H tautomer dominates in non-polar solvents, stabilizing the N7-H configuration .

-

pKa values are extrapolated from similar purines:

Synthetic Methodologies

Halogenation Strategies

Iodination at C2 is typically achieved via electrophilic aromatic substitution or transition-metal-catalyzed reactions:

-

Direct Iodination: Treatment of 7H-purine with N-iodosuccinimide (NIS) in acetic acid yields 2-iodo-7H-purine .

-

Directed Ortho-Metalation: Lithiation at C2 using LDA (lithium diisopropylamide) followed by quenching with iodine provides regioselective iodination .

C6-Amination Techniques

Introducing the amine group at C6 involves Buchwald-Hartwig amination or nucleophilic aromatic substitution:

-

Palladium-Catalyzed Amination: 2-Iodo-7H-purine reacts with ammonia or primary amines in the presence of RuPhos-Pd-G2 catalyst, yielding 6-amino derivatives .

-

Thermal SNAr: Heating 6-chloro-2-iodo-7H-purine with ammonium hydroxide in n-butanol achieves amination, though competing reduction at C2 may occur .

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| RuPhos-Pd-G2 | t-BuOH | 100 | 68 |

| XPhos-Pd-G2 | n-BuOH | 80 | 42 |

| Pd(OAc)₂/RuPhos | THF | 90 | 55 |

Physicochemical Properties

Spectroscopic Data

Applications in Medicinal Chemistry

Kinase Inhibition

2-Iodo-7H-purin-6-amine serves as a precursor for CSF1R (colony-stimulating factor 1 receptor) inhibitors. Structural analogs demonstrate:

-

Selectivity over related kinases (e.g., JAK3, EGFR) due to hydrogen bonding with the kinase hinge region .

Antiviral ProTides

Phosphoramidate prodrugs of 2-iodo-7H-purin-6-amine enhance metabolic stability and cellular uptake:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume